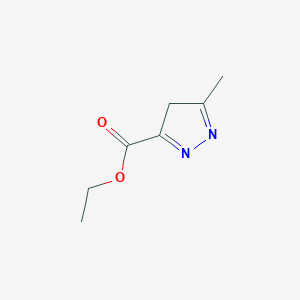

ethyl 5-methyl-4H-pyrazole-3-carboxylate

Description

Ethyl 5-methyl-4H-pyrazole-3-carboxylate (CAS 4027-57-0) is a pyrazole derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. Its structure features a pyrazole ring substituted with a methyl group at position 5 and an ethyl ester moiety at position 2. Key physical properties include a melting point of 80–83°C, boiling point of 216.9°C, and a density of 1.2 g/cm³ . This compound is commonly used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in heterocyclic chemistry and functional group transformations .

Properties

IUPAC Name |

ethyl 5-methyl-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRVPCZFQFINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate () reacts with hydrazine () in ethanol under reflux (78–82°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by cyclodehydration to form the pyrazole core. The methyl group at position 5 originates from the acetyl moiety of ethyl acetoacetate, while the ester group at position 3 remains intact.

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction rates by stabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio of hydrazine to β-keto ester minimizes side products like pyrazolones.

-

Yield : Typical yields range from 70–85%, with purity >95% after recrystallization in hexane/ethyl acetate.

Post-Synthetic Modifications of Pyrazole Diesters

An alternative approach involves functionalizing pre-formed pyrazole diesters, as demonstrated in patent CN105646355A. While this patent focuses on synthesizing 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile, its methodology is adaptable to this compound.

Stepwise Functionalization

-

Starting Material : Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated at the N1 position using iodomethane () and potassium carbonate () in acetone.

-

Selective Hydrolysis : The 5-position ester is hydrolyzed to a carboxylic acid using potassium hydroxide () in methanol, yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

-

Decarboxylation : Thermal decarboxylation of the carboxylic acid at 150–160°C under vacuum removes , generating a methyl group at position 5.

Critical Parameters :

-

Methylation Efficiency : Excess iodomethane (2.5 equiv) ensures complete N1 methylation, avoiding di-methylation byproducts.

-

Decarboxylation Yield : 80–90% conversion is achievable using copper(I) oxide () as a catalyst.

Catalytic Methylation Using Dimethyl Carbonate

Patent CN103508959A describes a green methylation strategy using dimethyl carbonate () as a methylating agent. Although originally applied to nitrogen methylation, this method can be adapted for carbon methylation under modified conditions.

Reaction Setup and Optimization

-

Substrate : Ethyl 3-ethyl-5-pyrazolecarboxylate is treated with DMC (4–6 equiv) and sodium hydride (, 20–30 mol%) in DMF at 110°C for 4 hours.

-

Mechanism : generates a pyrazole anion, which undergoes nucleophilic attack on DMC’s methyl group.

Adaptation for C-Methylation :

Introducing a methyl group at position 5 requires a directed metallation strategy. Using lithium diisopropylamide () at -78°C, the pyrazole ring is deprotonated at C5, followed by quenching with methyl iodide. This approach remains theoretical but aligns with known directed ortho-metalation (DoM) protocols.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, hydrazine | 70–85% | One-pot synthesis; minimal purification | Limited to simple substituents |

| Post-Synthetic Modification | Diethyl pyrazole dicarboxylate | 60–75% | Enables late-stage functionalization | Multi-step; lower overall yield |

| Catalytic Methylation | Pre-functionalized pyrazole | 65–90% | Atom-economical; green reagents | Requires specialized directing groups |

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Hydrazinolysis and Nucleophilic Substitution

This reaction involves the conversion of the ester group into a hydrazide, followed by further transformations:

Mechanism :

-

Hydrazinolysis : Reaction with hydrazine hydrate in glacial acetic acid cleaves the ester bond, forming a hydrazide intermediate .

-

Nucleophilic Addition : The hydrazide reacts with phenyl isothiocyanate under alkaline conditions to form thiourea derivatives .

Key Products :

-

Pyrazole hydrazide : Intermediate formed after hydrazinolysis .

-

Thiourea derivatives : Resulting from nucleophilic addition with phenyl isothiocyanate .

Condensation Reactions

The carbonyl group in ethyl 5-methyl-4H-pyrazole-3-carboxylate participates in various condensation reactions:

A. With Active Methylene Compounds

Reactions with β-keto esters or β-diketones under basic conditions (e.g., sodium ethoxide) yield α,β-unsaturated ketones .

B. With Semicarbazide/Thiosemicarbazide

Reaction with these reagents under acidic conditions forms semicarbazones or thiosemicarbazones, respectively .

C. With Hydroxylamine

Forms oximes via nucleophilic attack on the carbonyl group .

D. With Amines

Condensation with amines (e.g., aniline) under reflux conditions produces imine derivatives .

Other Notable Reactions

A. Aldol Condensation

In one study, a pyrazole carbaldehyde derivative underwent aldol condensation with methyl acetoacetate and ethyl 3-aminocrotonate to form dihydropyridine derivatives . While this compound itself wasn’t directly studied here, analogous reactivity may be inferred for its carbonyl group.

B. Cyclocondensation

The compound can participate in cyclocondensation reactions with other carbonyl-containing molecules to form fused heterocyclic systems, as observed in related pyrazole derivatives .

Biological Activity Correlation

While not a chemical reaction, the structural modifications from these reactions directly influence biological activity. For example, substitutions on the pyrazole scaffold enhance anti-inflammatory properties, as demonstrated in derivatives with methoxyphenyl groups . This underscores the importance of optimizing chemical reactivity for pharmacological applications.

Key Research Findings

-

Hydrazinolysis : Enables the synthesis of biologically active thiourea derivatives via nucleophilic substitution .

-

Condensation Diversity : The compound’s carbonyl group reacts with a wide range of nucleophiles, offering flexibility in functionalizing the pyrazole core .

-

Structural Optimization : Substitution patterns on the pyrazole ring significantly affect biological activity, guiding medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-4H-pyrazole-3-carboxylate has been identified as a promising candidate in the development of pharmaceuticals due to its structural properties which allow for interactions with biological targets.

Case Study: Neuropharmacological Applications

- Trace Amine-Associated Receptors (TAARs) : Research indicates that derivatives of pyrazole compounds exhibit good affinity for TAARs, which are implicated in various neurological disorders. This compound has potential as a partial agonist for these receptors, suggesting applications in treating conditions like ADHD and stress-related disorders .

Table 1: Neuropharmacological Properties

| Property | Value/Description |

|---|---|

| Affinity for TAARs | High |

| Potential Disorders | ADHD, schizophrenia, Parkinson's disease |

| Mechanism of Action | Partial agonist activity |

Agrochemicals

The compound is also utilized in the agricultural sector, particularly in the synthesis of agrochemicals.

Case Study: Synthesis of Pesticides

- This compound serves as an important building block in the development of novel pesticides. Its stability and reactivity make it suitable for creating compounds that target specific pests while minimizing environmental impact .

Table 2: Agrochemical Applications

| Application | Description |

|---|---|

| Pesticide Development | Used as a building block for effective pesticides |

| Stability | High thermal and chemical stability |

| Environmental Impact | Designed to minimize ecological footprint |

Materials Science

In materials science, this compound is explored for its potential in developing new materials with unique properties.

Case Study: Polymer Chemistry

- The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research shows that pyrazole derivatives can improve the performance of polymers used in coatings and adhesives .

Table 3: Material Properties Enhancement

| Property | Improvement Mechanism |

|---|---|

| Thermal Stability | Incorporation into polymer matrices |

| Mechanical Strength | Enhances structural integrity |

| Application Areas | Coatings, adhesives |

Synthetic Routes

The synthesis of this compound involves various methods that emphasize efficiency and environmental safety.

Case Study: Green Chemistry Approaches

- Recent advancements focus on using non-toxic reagents like dimethyl carbonate instead of hazardous substances during synthesis, improving yield and reducing environmental impact .

Table 4: Synthesis Overview

| Method | Reagents Used | Yield (%) |

|--------------------------|------------------------------------------------|

| Traditional Synthesis | Dimethyl sulfate | Low |

| Green Chemistry Method | Dimethyl carbonate | Up to 90% |

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. For instance, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

Pyrazole carboxylates exhibit diverse applications depending on their substitution patterns. Below is a detailed comparison of ethyl 5-methyl-4H-pyrazole-3-carboxylate with structurally related compounds:

Structural and Functional Group Comparisons

Physicochemical Properties

- Boiling Points : The phenyl-substituted derivative (CAS 1326810-54-1) is expected to have a higher boiling point than the target compound due to increased molecular weight and aromatic interactions .

- Solubility : The hydroxyethoxy group in CAS 126865-27-8 enhances water solubility compared to the hydrophobic methyl and ethyl groups in the target compound .

Analytical Characterization

Crystallographic tools like SHELXL and visualization software like Mercury CSD are critical for resolving structural ambiguities, such as distinguishing between positional isomers (e.g., 3-carboxylate vs. 4-carboxylate) .

Biological Activity

Ethyl 5-methyl-4H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.

1. Overview of Biological Activities

This compound has been identified as a versatile scaffold in drug design, exhibiting various pharmacological activities such as:

- Anti-inflammatory : Compounds derived from pyrazole structures often demonstrate substantial anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

- Antimicrobial : The compound has been tested against various bacterial strains and fungi, revealing promising antimicrobial properties. In particular, certain derivatives have shown significant activity against Mycobacterium tuberculosis and common bacterial pathogens .

- Anticancer : Recent studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. The structure has been linked to antiproliferative effects in vitro and in vivo .

2. Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Carboxylation : The resultant pyrazole is then subjected to carboxylation using diethyl oxalate or similar reagents to introduce the carboxylate group.

- Purification and Characterization : The synthesized compound is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry .

3.1 Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory potential of this compound derivatives. For example:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Derivative A | 85% at 10 µM | 93% at 10 µM |

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

These results highlight the compound's potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .

3.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 20 µg/mL |

| Aspergillus niger | 30 µg/mL |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity .

3.3 Anticancer Activity

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation significantly:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | <10 |

| A549 (Lung) | <15 |

| HCT116 (Colorectal) | <12 |

These results suggest a promising role for these compounds in cancer therapy .

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that certain derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory agents .

- Case Study on Antimicrobial Efficacy : Research conducted on the efficacy of pyrazole derivatives against Mycobacterium tuberculosis showed that specific compounds could inhibit bacterial growth effectively, suggesting their potential as new anti-tubercular agents .

Q & A

Q. What are the recommended synthetic routes for ethyl 5-methyl-4H-pyrazole-3-carboxylate?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, reacting ethyl acetoacetate with substituted hydrazines under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 10–24 hours yields pyrazole carboxylates. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity . Alternative routes involve Biginelli-like multicomponent reactions for functionalized derivatives .

Q. How should researchers confirm structural purity and identity?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions and ester group integrity (e.g., ester carbonyl signals at ~160–170 ppm) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., m/z 181 [M+H]+ for C₈H₁₀N₂O₂) and rule out side products .

- IR spectroscopy : Identify characteristic vibrations (e.g., C=O stretch at ~1680 cm⁻¹, pyrazole ring modes at ~1500–1600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Although classified as non-hazardous in some safety sheets, standard precautions apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work under fume hoods to minimize inhalation risks.

- Store in airtight containers at 0–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives?

Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate experimental data to predict optimal solvents, catalysts, and temperatures. This reduces trial-and-error approaches, particularly for introducing trifluoromethyl or aryl substituents .

Q. What crystallographic strategies resolve ambiguities in structural assignments?

- Use SHELXL for small-molecule refinement to analyze X-ray diffraction data. Its robustness with high-resolution or twinned data ensures accurate bond-length/angle measurements .

- Visualize electron density maps via ORTEP-III to confirm substituent orientation and hydrogen bonding networks .

- Process raw data with WinGX for systematic error correction and validation .

Q. How to address contradictions in spectroscopic or bioactivity data?

- Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian).

- Crystallographic validation : Resolve ambiguities in regioisomerism (e.g., 4H vs. 1H pyrazole tautomers) via X-ray structures .

- Dose-response assays : Re-evaluate pharmacological results (e.g., analgesic activity) under controlled conditions to rule out solvent or impurity effects .

Q. What methodologies enable the design of pharmacologically active derivatives?

- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl or sulfonyl moieties to enhance metabolic stability .

- Click chemistry : Use azide-alkyne cycloadditions (e.g., with ethyl 5-azido-pyrazole precursors) to generate triazole hybrids for targeted drug discovery .

- In silico screening : Dock derivatives into enzyme active sites (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina or Schrödinger Suite .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.